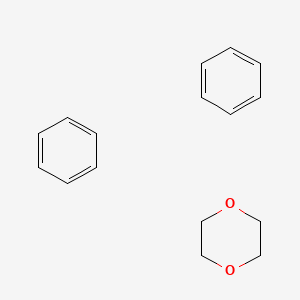

Benzene;1,4-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

37063-16-4 |

|---|---|

Molecular Formula |

C16H20O2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

benzene;1,4-dioxane |

InChI |

InChI=1S/2C6H6.C4H8O2/c2*1-2-4-6-5-3-1;1-2-6-4-3-5-1/h2*1-6H;1-4H2 |

InChI Key |

MLHHRIZEXBFNBH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCO1.C1=CC=CC=C1.C1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis and Industrial Formation Mechanisms of 1,4 Dioxane

Commercial Manufacturing Pathways

1,4-Dioxane (B91453) is produced on an industrial scale through several key synthetic routes. These methods are designed for continuous production and aim for high yields of the final product.

Acid-Catalyzed Dehydration of Glycols (e.g., Diethylene Glycol, Ethylene (B1197577) Glycol)

The most prevalent commercial method for producing 1,4-dioxane involves the acid-catalyzed dehydration of glycols. nih.govgoogle.comchemicalbook.comgoogle.com This process typically utilizes diethylene glycol as the primary feedstock, which undergoes dehydration and subsequent ring closure in the presence of an acid catalyst. nih.govslenvironment.comteknoscienze.com While diethylene glycol is the most common starting material, ethylene glycol, triethylene glycol, and other polyethylene (B3416737) glycols can also be used. nih.govgoogle.comgoogle.com

The reaction is generally carried out in a closed system within a heated vessel. nih.gov Concentrated sulfuric acid (around 5%) is a widely used catalyst, though alternatives such as phosphoric acid, p-toluenesulfonic acid, strongly acidic ion-exchange resins, and zeolites have also been reported. nih.govgoogle.comnih.gov Operating conditions can vary, with temperatures ranging from 130 to 200 °C and pressures from a partial vacuum to slightly above atmospheric pressure. nih.gov An ideal temperature is often cited as 160 °C. nih.gov The continuous process involves distilling the raw 1,4-dioxane product, which forms an azeotrope with water, from the reaction vessel. nih.gov The vapors are then passed through an acid trap and distillation columns to remove water and purify the product, achieving yields of approximately 90%. nih.gov

However, this process is not without its challenges. Side reactions can lead to the formation of by-products such as 2-methyl-1,3-dioxolane, 2-ethyl-1,3-dioxolane, acetaldehyde, crotonaldehyde, and polyglycols, which lower the purity of the final product. nih.govchemicalbook.com The use of strong acids like sulfuric acid can also cause corrosion of the manufacturing equipment and lead to the formation of tars that require frequent cleaning. chemicalbook.comgoogle.com

| Parameter | Description | Reference |

|---|---|---|

| Primary Feedstock | Diethylene glycol | nih.govslenvironment.com |

| Alternative Feedstocks | Ethylene glycol, triethylene glycol, polyethylene glycols | nih.govgoogle.com |

| Catalysts | Sulfuric acid (conc.), phosphoric acid, p-toluenesulfonic acid, ion-exchange resins, zeolites | nih.govgoogle.com |

| Temperature Range | 130–200 °C | nih.gov |

| Pressure Range | Partial vacuum to slight pressure (188–825 mm Hg) | nih.gov |

| Typical Yield | ~90% | nih.gov |

Ring Closure Reactions of Ether-Alcohol Intermediates

Another synthetic route to 1,4-dioxane involves the ring closure of ether-alcohol intermediates. For instance, 2-chloro-2'-hydroxydiethyl ether can be heated with a 20% sodium hydroxide (B78521) solution to induce ring closure and form 1,4-dioxane. nih.gov This intermediate can be formed from the reaction of ethylene glycol with 1,2-dibromoethane. nih.gov While this method is effective, the acid-catalyzed dehydration of glycols remains the more industrially significant process. nih.gov

Cyclo-Dimerization of Ethylene Oxide

1,4-Dioxane can also be synthesized through the catalyzed cyclo-dimerization of ethylene oxide. nih.govvaia.com This process involves the direct dimerization of ethylene oxide over a catalyst. Various catalysts have been explored for this reaction, including NaHSO₄, SiF₄, BF₃, and acidic cation-exchange resins at elevated temperatures. nih.govgoogle.com The reaction can be carried out in a continuous manner by passing a mixture of ethylene oxide, a catalyst like elemental iodine, and a sulfolane (B150427) diluent through a reaction zone. google.com This method produces both 1,4-dioxane and 2-methyl-1,3-dioxolane. google.com While this route offers a direct path to the dioxane structure, achieving high selectivity and yield can be challenging. google.comgoogle.com Research has also explored the use of superacids and their derivatives as catalysts to achieve selective cyclodimerization. acs.org

Unintentional Formation as By-products in Chemical Processes

Beyond its deliberate synthesis, 1,4-dioxane is also formed as an unintentional by-product in various industrial chemical processes. This unintended formation is a significant source of its release into the environment. cdc.govnih.gov

Ethoxylation Processes in Surfactant and Polymer Production

A primary source of unintentional 1,4-dioxane formation is the ethoxylation process used in the production of surfactants and polymers. acs.orgitrcweb.org Ethoxylation involves reacting ethylene oxide with other chemicals, such as fatty alcohols, to produce ethoxylated surfactants. slenvironment.comacs.org These surfactants are key ingredients in a wide range of consumer products, including detergents, shampoos, soaps, and cosmetics. slenvironment.comacs.orgitrcweb.org

During the manufacturing of ethoxylated surfactants, particularly alkyl ether sulfates like sodium laureth sulfate (B86663) (SLES), 1,4-dioxane can be generated as a by-product. teknoscienze.com The sulfation step in the production of these surfactants is believed to promote the formation of 1,4-dioxane. teknoscienze.com The presence of unreacted ethylene oxide can lead to its dimerization to form 1,4-dioxane. teknoscienze.comulprospector.com Consequently, trace amounts of 1,4-dioxane can be present in the final consumer products. teknoscienze.comtrihydro.com

Similarly, 1,4-dioxane is a known by-product in the manufacturing of polyethylene terephthalate (B1205515) (PET) and other polyesters. itrcweb.org It can also be found in polyethylene glycol (PEG) products, which are used in numerous industries. itrcweb.org

By-product Analysis from Manufacturing and Industrial Waste Streams

The unintentional formation of 1,4-dioxane leads to its presence in industrial waste streams. cdc.govslenvironment.com Effluents from chemical manufacturing plants, particularly those producing ethoxylated surfactants or PET plastics, can contain significant levels of 1,4-dioxane. itrcweb.orgkochmodular.com Landfills receiving industrial and consumer waste are another major source of 1,4-dioxane contamination in the environment. slenvironment.com

Analysis of industrial wastewater has shown the presence of 1,4-dioxane. For example, studies in Japan detected 1,4-dioxane in the effluent from large wastewater treatment systems receiving both municipal and industrial wastes, with concentrations ranging from 1.0 to 97 μg/L. itrcweb.org Due to its high water solubility and resistance to biodegradation, conventional wastewater treatment methods are often ineffective at removing 1,4-dioxane, allowing it to persist and contaminate groundwater and surface water. itrcweb.orgmdpi.com This has prompted the development of advanced treatment technologies to remove 1,4-dioxane from industrial wastewater before discharge. kochmodular.comarviatechnology.com

| Process/Source | Mechanism of 1,4-Dioxane Formation | Reference |

|---|---|---|

| Surfactant Production (Ethoxylation) | By-product from the reaction of ethylene oxide, particularly during sulfation to produce alkyl ether sulfates. | teknoscienze.comacs.org |

| Polymer Production (e.g., PET) | Unintentional by-product during the polymerization process. | itrcweb.org |

| Industrial Wastewater | Discharge from manufacturing facilities where 1,4-dioxane is produced or used, or formed as a by-product. | cdc.govitrcweb.org |

| Landfill Leachate | Leaching from disposed consumer and industrial products containing 1,4-dioxane. | slenvironment.com |

Chemical Reactivity and Transformation Pathways of 1,4 Dioxane

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a prominent class of water treatment technologies designed to degrade persistent organic pollutants like 1,4-dioxane (B91453). enviro.wiki These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily radicals, which oxidize target compounds. clearfox.com AOPs are capable of converting complex organic molecules into simpler, often less toxic substances, and can ultimately lead to complete mineralization, yielding carbon dioxide and water. deswater.comucm.es The most significant reactive species in many AOPs is the hydroxyl radical (•OH), a powerful oxidant. deswater.comresearchgate.net However, other radicals, such as the sulfate (B86663) radical (SO₄•−), are also utilized in specific AOPs. mdpi.com

Hydroxyl Radical (•OH)-Mediated Oxidation Mechanisms

Hydroxyl radical-based AOPs are widely studied and applied for the degradation of 1,4-dioxane. researchgate.netresearchgate.net The process begins with an initial attack on the 1,4-dioxane molecule by the hydroxyl radical, which leads to the opening of the ether ring. researchgate.net This initiation step generates a series of reaction intermediates that undergo further oxidation. escholarship.org The effectiveness of these AOPs, including UV/H₂O₂, Fenton reactions, ozonation, and electrochemical oxidation, relies on the continuous generation of •OH radicals to drive the degradation process to completion. ucm.esmdpi.com

The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is a widely used AOP for 1,4-dioxane treatment. mdpi.com In this system, the photolysis of H₂O₂ by UV light generates powerful hydroxyl radicals (•OH). enviro.wiki These radicals rapidly attack the 1,4-dioxane molecule, initiating a degradation cascade. dss.go.thacs.org

The degradation of 1,4-dioxane in UV/H₂O₂ systems follows pseudo-first-order kinetics. dss.go.th Research has shown that this process can achieve over 99% removal of 1,4-dioxane. mdpi.comresearchgate.net The initial reaction involves the abstraction of a hydrogen atom from the 1,4-dioxane ring by a hydroxyl radical, leading to ring cleavage. researchgate.net This results in the formation of several intermediate products. dss.go.thacs.org Studies have identified a range of byproducts, including aldehydes, organic acids, and formate (B1220265) esters of 1,2-ethanediol (B42446). mdpi.comdss.go.thresearchgate.net These intermediates are subsequently oxidized, eventually leading to complete mineralization into carbon dioxide and water. acs.org

Identified Intermediates in UV/H₂O₂ Degradation of 1,4-Dioxane

| Intermediate Class | Specific Compounds Identified | Reference |

|---|---|---|

| Aldehydes | Formaldehyde (B43269), Acetaldehyde, Glyoxal (B1671930) | dss.go.thacs.orgresearchgate.net |

| Organic Acids | Formic acid, Acetic acid, Glycolic acid, Glyoxylic acid, Oxalic acid, Methoxyacetic acid | dss.go.thacs.orgresearchgate.net |

The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals. researchgate.netnih.gov This method is effective for degrading 1,4-dioxane, with studies showing 97% to 99% degradation within 30 minutes. researchgate.netnih.gov The reaction kinetics are typically rapid, with the majority of the degradation occurring in the first few minutes. researchgate.net

The photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. This addition accelerates the regeneration of Fe²⁺ from Fe³⁺ and promotes further H₂O₂ decomposition, thereby increasing the production of hydroxyl radicals and improving degradation efficiency. tandfonline.comresearchgate.net Pilot-scale studies using photo-Fenton oxidation have demonstrated the ability to remove approximately 90% of high concentrations of 1,4-dioxane. iwaponline.comresearchgate.net The degradation pathway in Fenton and photo-Fenton systems involves the formation of primary intermediates such as ethylene (B1197577) glycol and formic acid, which are then further oxidized. researchgate.net

Comparison of Fenton-Based Processes for 1,4-Dioxane Degradation

| Process | Description | Key Findings | Reference |

|---|---|---|---|

| Fenton (H₂O₂/Fe²⁺) | Catalytic decomposition of H₂O₂ by Fe²⁺ to form •OH radicals. | Achieved 97-99% degradation in 30 minutes; reaction is fastest in the initial 5 minutes. | researchgate.netnih.gov |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | Fenton reaction enhanced by UV light. | Faster degradation than standard Fenton; can remove ~90% of 1,4-dioxane from industrial wastewater. | iwaponline.comresearchgate.net |

| Sono-Photo-Fenton | Photo-Fenton process combined with ultrasound. | Kinetics found to be faster than other AOPs like UV/H₂O₂. | researchgate.net |

Ozone (O₃) is a strong oxidant, but its direct reaction with 1,4-dioxane is slow, resulting in minimal degradation. nih.govpinnacleozone.com The effectiveness of ozonation is highly dependent on pH; at higher pH values, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for 1,4-dioxane degradation. ucm.es

To enhance the degradation efficiency, catalysts can be introduced in a process known as catalytic ozonation. The use of catalysts like copper oxide (CuO) significantly improves the removal of 1,4-dioxane and its total organic carbon (TOC) content compared to ozonation alone. nih.govtandfonline.com In the presence of a CuO catalyst, ozone decomposition is favored, leading to the generation of reactive oxidative species. nih.govtandfonline.com Interestingly, some studies with CuO catalysts have shown that superoxide (B77818) radicals, rather than hydroxyl radicals, were the main species responsible for the degradation. nih.govtandfonline.com The reaction mechanism proceeds through the formation of intermediates like ethylene glycol diformate, which then hydrolyzes to ethylene glycol and formic acid. nih.govpinnacleozone.comtandfonline.com

Effectiveness of Ozonation and Catalytic Ozonation

| Treatment Method | Removal Efficiency | Key Mechanism | Reference |

|---|---|---|---|

| Ozonation Alone | Low (~20% removal after 6 hours) and negligible mineralization. | Slow direct reaction with O₃; some •OH formation at high pH. | nih.govtandfonline.com |

| Catalytic Ozonation (with CuO) | Significant increase in removal of both 1,4-dioxane and TOC. | Catalyst promotes ozone decomposition into reactive species (e.g., superoxide radicals). | nih.govtandfonline.comtandfonline.com |

Electrochemical oxidation is an emerging AOP for 1,4-dioxane remediation that generates hydroxyl radicals on the surface of an anode. clearfox.comiwaponline.com This technology can be applied under a wide range of environmental conditions for both in situ and ex situ treatment. nih.govacs.org The process involves applying a voltage across electrodes in the contaminated water, leading to the electrolysis of water and the production of •OH radicals. escholarship.org

The choice of electrode material is critical to the process's efficiency. Boron-doped diamond (BDD) electrodes are known for their high catalytic ability to generate hydroxyl radicals. clearfox.comresearchgate.net Another novel approach involves using titanium dioxide (TiO₂) pellets as a catalyst. nih.govacs.org Remarkably, TiO₂ has been shown to be catalytically active in the dark when used in an electrochemical reactor, achieving over 97% degradation of 1,4-dioxane, which was significantly higher than non-catalyzed electrolysis. nih.govacs.org The degradation pathway involves the oxidation of 1,4-dioxane to form intermediates such as oxalic acid and formic acid, which are ultimately mineralized to carbon dioxide and water. acs.org

Ozonation and Catalytic Ozonation

Sulfate Radical (SO₄•−)-Mediated Oxidation Mechanisms (e.g., Persulfate Activation)

An alternative to hydroxyl radical-based AOPs involves the use of sulfate radicals (SO₄•−). Sulfate radicals can be generated from precursor compounds like persulfate (PDS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS) through activation. mdpi.com Activation methods include UV light, heat, or transition metal ions like ferrous iron (Fe²⁺) or silver (Ag⁺). mdpi.comscielo.org.mxnih.gov

Sulfate radicals have a high redox potential and, in some cases, a higher selectivity for oxidizing certain organic pollutants compared to hydroxyl radicals. mdpi.com The UV-activated persulfate system, for instance, is effective for degrading 1,4-dioxane, with the process generating SO₄•− which then attacks the contaminant. mdpi.com In aqueous solutions, the sulfate radical can also react with water or hydroxide (B78521) ions to produce hydroxyl radicals, meaning both radical species can contribute to the degradation process. mdpi.comnih.gov The degradation of 1,4-dioxane by activated persulfate has been shown to be highly efficient. nih.gov For example, combining persulfate with peroxone (ozone and hydrogen peroxide) leads to the co-occurrence of hydroxyl, sulfate, and possibly superoxide radicals, resulting in rapid degradation of 1,4-dioxane. nih.gov

Research Findings on Sulfate Radical-Mediated Oxidation

| Activation Method | Key Findings | Identified Radicals | Reference |

|---|---|---|---|

| UV Activation | PDS is activated by 254 nm UV light; effective for degradation at pH 5-7. | SO₄•−, •OH | mdpi.com |

| Iron Activation | Iron filings rapidly activate persulfate, leading to fast dioxane degradation. | Multiple free radical species detected. | nih.gov |

| Silver Ion (Ag⁺) Catalysis | Ag⁺ ions catalyze the persulfate oxidation of 1,4-dioxane, increasing the degradation rate. | SO₄•− | scielo.org.mx |

Identification and Characterization of Reaction Intermediates (e.g., Ethylene Glycol Diformate, Organic Acids, Aldehydes)

The degradation of 1,4-dioxane through Advanced Oxidation Processes (AOPs) involves a series of reaction intermediates resulting from the opening of the dioxane ring. deswater.com The initial attack by hydroxyl radicals (•OH) leads to the abstraction of a hydrogen atom, forming a 1,4-dioxanyl radical. This radical is further oxidized, leading to a variety of byproducts. deswater.com

Key identified intermediates include:

Esters: Ethylene glycol diformate and ethylene glycol monoformate are significant primary byproducts. deswater.comepa.gov

Organic Acids: A range of organic acids are formed during the degradation process. These include formic acid, acetic acid, glycolic acid, oxalic acid, and methoxyacetic acid. deswater.comepa.govwpi.edu Glycolic and formic acids can result from the degradation of methoxyacetic acid. deswater.com Oxalic acid is often considered an end product of the degradation pathway before complete mineralization. epa.gov

Aldehydes: Formaldehyde, acetaldehyde, and glyoxal have also been identified as reaction intermediates. epa.govwpi.edu One study identified formaldehyde and glycolaldehyde (B1209225) as the most cytotoxic and genotoxic byproducts among the intermediates. researchgate.net

The formation and subsequent degradation of these intermediates are influenced by several factors, including the type of AOP used, catalyst type and dosage, pH, and irradiation time. deswater.com For instance, in a study using Fe0/H2O2/UV, ethylene glycol and formic acid were the dominant intermediates, while methoxyacetic and glycolic acids appeared early in the reaction, and acetic and oxalic acids formed later. deswater.com Another study focusing on UV/H2O2 treatment also identified aldehydes, organic acids, and esters of ethylene glycol as intermediates. epa.gov

The transformation of 1,4-dioxane during UV-driven AOPs can produce six major oxidation byproducts: ethylene glycol diformate, formaldehyde, glycolaldehyde, glycolic acid, formic acid, and methoxyacetic acid. researchgate.netrsc.org

Table 1: Identified Reaction Intermediates in the Advanced Oxidation of 1,4-Dioxane

| Intermediate Category | Specific Compounds |

|---|---|

| Esters | Ethylene glycol diformate, Ethylene glycol monoformate |

| Organic Acids | Formic acid, Acetic acid, Glycolic acid, Oxalic acid, Methoxyacetic acid, Glyoxylic acid |

| Aldehydes | Formaldehyde, Acetaldehyde, Glyoxal, Glycolaldehyde |

Influence of Environmental Parameters on AOP Efficiency (e.g., pH, Oxidant Concentration, Temperature)

The efficiency of Advanced Oxidation Processes (AOPs) for the degradation of 1,4-dioxane is significantly affected by various environmental and operational parameters.

pH: The pH of the solution can have a notable impact on the degradation rate. For instance, in persulfate oxidation, the reaction rate was found to decrease as the pH increased from 3 to 11. redalyc.org Conducting the oxidation in acidic conditions proved more favorable, with the half-life of 1,4-dioxane decreasing by half when the pH was lowered from 7 to 3. redalyc.org However, for TiO2 photocatalysis, neutral pH was found to be most effective for 1,4-dioxane degradation. scielo.org.mx

Oxidant Concentration: The concentration of the oxidant plays a crucial role. In studies using persulfate, higher concentrations led to faster degradation rates of 1,4-dioxane. redalyc.orgresearchgate.net Similarly, with the UV/H2O2 process, the concentration of hydrogen peroxide is a key factor, with an optimal concentration leading to the highest degradation rate. researchgate.netnih.gov For example, a study found the greatest oxidation rate (96%) was achieved with a hydrogen peroxide concentration of 17 mM. nih.gov

Temperature: Temperature is another critical factor, particularly in heat-activated AOPs. In persulfate oxidation, an increase in temperature from 40 to 60 °C significantly improved the degradation rate. researchgate.net The activation energy for the reaction provides insight into the temperature dependency. redalyc.orgitrcweb.org For persulfate oxidation, an activation energy of 21.0 kcal/mol has been reported. itrcweb.org

Other Factors:

UV Light: The presence and intensity of UV light are fundamental to photo-AOPs like UV/H2O2 and UV/persulfate. epa.govscielo.org.mx

Presence of Other Ions and Solids: Water quality parameters, such as the presence of carbonate/bicarbonate ions and chloride, can compete for hydroxyl radicals, thereby impacting treatment efficiency. itrcweb.org Suspended solids can also hinder UV penetration, reducing the effectiveness of UV-based AOPs. nih.gov For example, the presence of bio-flocs significantly decreased 1,4-dioxane decomposition due to UV shielding. nih.gov

Co-existence of Other Oxidants: In complex systems, the presence of multiple oxidants can lead to interactions that affect degradation efficiency. For instance, the inclusion of monochloramine in a UV/H2O2 system significantly decreased the removal efficiency of 1,4-dioxane due to radical scavenging. acs.org

Table 2: Influence of Environmental Parameters on 1,4-Dioxane Degradation via AOPs

| Parameter | Effect on AOP Efficiency |

|---|---|

| pH | Can significantly influence degradation rates; optimal pH varies with the AOP system. redalyc.orgscielo.org.mx |

| Oxidant Concentration | Higher concentrations generally increase degradation rates up to an optimal point. redalyc.orgresearchgate.net |

| Temperature | Increased temperature generally enhances reaction rates, especially in thermally activated systems. researchgate.net |

Biodegradation and Biotransformation Pathways

Aerobic Metabolic Degradation Pathways

Under aerobic conditions, certain microorganisms can utilize 1,4-dioxane as their sole source of carbon and energy, a process known as metabolic degradation. enviro.wikiitrcweb.org This is considered a primary destructive process for 1,4-dioxane in the subsurface, particularly where concentrations are high enough to support microbial population growth. itrcweb.org

The metabolic pathway is initiated by monooxygenase enzymes. ethz.ch The proposed pathway involves the initial hydroxylation of 1,4-dioxane at a carbon atom adjacent to an ether bond, which leads to the formation of an unstable hemiacetal, 2-hydroxy-1,4-dioxane. acs.org This intermediate spontaneously oxidizes and undergoes ring cleavage to form 2-hydroxyethoxyacetic acid (HEAA). ethz.chacs.org

A second monooxygenation step further hydroxylates HEAA, creating dihydroxyethoxyacetic acids. acs.org Subsequent cleavage of the second ether bond results in the formation of smaller, readily biodegradable molecules such as ethylene glycol, glycolate, glyoxalate, and oxalate. acs.org These intermediates then enter common cellular metabolic pathways and are ultimately mineralized to carbon dioxide (CO2). acs.org Studies using radiolabeled 1,4-dioxane have confirmed that a significant portion can be mineralized to CO2. acs.org

Well-characterized 1,4-dioxane-metabolizing bacteria include Pseudonocardia dioxanivorans CB1190 and Pseudonocardia benzenivorans B5. enviro.wikiethz.ch

Cometabolic Degradation Mechanisms

Cometabolism is a process where microorganisms degrade a compound like 1,4-dioxane fortuitously, without using it as a primary energy or carbon source. itrcweb.orgenviro.wiki This process requires the presence of a primary growth substrate that induces the necessary degradative enzymes. enviro.wiki Cometabolism is particularly relevant at sites with lower concentrations of 1,4-dioxane where a suitable primary substrate is available. itrcweb.org

A variety of primary substrates have been shown to support the cometabolic degradation of 1,4-dioxane, including:

Tetrahydrofuran (B95107) (THF) acs.orgiwaponline.com

Short-chain alkanes like methane, ethane, and propane (B168953) itrcweb.orgsiremlab.com

Toluene (B28343) itrcweb.orgsiremlab.com

The structural similarity between some of these inducers, like THF, and 1,4-dioxane is thought to contribute to their effectiveness as cometabolites. acs.org The enzymes induced by these primary substrates, typically monooxygenases, are responsible for the initial attack on the 1,4-dioxane molecule. enviro.wikisiremlab.com For instance, THF can induce monooxygenases that hydroxylate the 1,4-dioxane ring, initiating its breakdown. acs.org Studies have shown that the physical presence of the cometabolite, such as THF or propane, is necessary for 1,4-dioxane degradation to occur. acs.org

Microbial Enzyme Systems Involved in 1,4-Dioxane Catabolism (e.g., Monooxygenase Enzymes)

The initial and rate-limiting step in both metabolic and cometabolic aerobic degradation of 1,4-dioxane is catalyzed by monooxygenase enzymes. itrcweb.orgnih.govberkeley.edu These enzymes are responsible for inserting one atom of oxygen into the 1,4-dioxane molecule, initiating its breakdown. ethz.ch

Several types of monooxygenase enzymes have been implicated in 1,4-dioxane degradation:

Dioxane Monooxygenase (DXMO): Found in Pseudonocardia dioxanivorans CB1190, this enzyme is key to the metabolic degradation of 1,4-dioxane. siremlab.comnih.gov Genes associated with dioxane monooxygenase are considered promising biomarkers for predicting 1,4-dioxane biodegradation potential. nih.gov

Tetrahydrofuran Monooxygenase (THFMO): This enzyme, induced by THF, can cometabolically degrade 1,4-dioxane. enviro.wikiethz.ch It is found in strains like Pseudonocardia dioxanivorans CB1190 and Pseudonocardia benzenivorans B5. ethz.ch

Soluble Methane Monooxygenase (sMMO): Induced by methane, sMMO has been shown to be involved in the cometabolic degradation of 1,4-dioxane. enviro.wikiasm.org

Propane Monooxygenase (PMO or PrMO): Propane-oxidizing bacteria can cometabolize 1,4-dioxane using this enzyme system. siremlab.comnih.gov

Toluene Monooxygenases (TMO, T4MO, etc.): Various toluene monooxygenases can also fortuitously degrade 1,4-dioxane. siremlab.comberkeley.eduasm.org

In addition to monooxygenases, other enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are involved in the subsequent steps of the degradation pathway, breaking down the intermediate products. siremlab.comnih.gov The genes for these enzymes are also considered potential biomarkers for 1,4-dioxane biodegradation. nih.gov

Influence of Co-contaminants on Biodegradation Kinetics (e.g., Benzene (B151609), BTEX, Chlorinated Solvents)

The biodegradation of 1,4-dioxane can be significantly influenced by the presence of co-contaminants, which are common at industrial sites. itrcweb.orgresearchgate.net Chlorinated solvents, in particular, are frequently found alongside 1,4-dioxane because it was often used as a stabilizer for compounds like 1,1,1-trichloroethane (B11378) (1,1,1-TCA). itrcweb.orgberkeley.edu

The effects of these co-contaminants are often inhibitory:

Chlorinated Solvents: Compounds such as 1,1,1-TCA, trichloroethene (TCE), and particularly 1,1-dichloroethene (1,1-DCE) can inhibit 1,4-dioxane degradation. itrcweb.orgberkeley.eduacs.org One study found the order of inhibition to be 1,1-DCE > TCE > 1,1,1-TCA. acs.org The presence of even low concentrations (5 mg/L) of 1,1-DCE was shown to completely inhibit 1,4-dioxane biodegradation. acs.org The mode of inhibition can be competitive or mixed, depending on the microorganism and the specific solvent. berkeley.edu For instance, with Pseudonocardia dioxanivorans CB1190, the inhibition by TCA and DCE was found to be mixed and reversible. berkeley.edu

BTEX Compounds: The presence of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX) can also affect 1,4-dioxane degradation, often by serving as competing substrates for the same enzymes. researchgate.net

These inhibitory effects highlight the need to consider the entire suite of contaminants at a site when designing bioremediation strategies for 1,4-dioxane. berkeley.edu However, some studies have shown that at low concentrations, certain chlorinated solvents did not significantly impact the metabolic transformation of 1,4-dioxane, suggesting that aerobic bioremediation could still be a viable option in some co-contaminated aquifers. acs.org

Identification of Key Microbial Strains and Consortia for Degradation

The biodegradation of 1,4-dioxane, a compound known for its persistence in the environment, can be carried out by a variety of microorganisms. These microbes employ different metabolic strategies to break down this cyclic ether. The degradation can occur through two primary aerobic pathways: metabolism, where the microorganism uses 1,4-dioxane as a source of carbon and energy for growth, and cometabolism, where the degradation is facilitated by non-specific enzymes produced during the metabolism of another primary substrate. psu.eduacs.org

A number of bacterial and fungal species have been identified for their ability to degrade 1,4-dioxane. Bacterial degraders are found across several genera, including Pseudonocardia, Rhodococcus, Mycobacterium, Acinetobacter, Afipia, and Variovorax. rsc.orgnih.govresearchgate.netnih.gov Among these, Pseudonocardia dioxanivorans CB1190 is one of the most well-characterized strains capable of metabolizing 1,4-dioxane as its sole carbon and energy source. researchgate.net This strain was originally isolated from industrial activated sludge. psu.edu Other notable metabolic degraders include various Pseudonocardia species, Mycobacterium dioxanotrophicus PH-06, and Rhodococcus aetherivorans. rsc.orgresearchgate.netrsc.orgexlibrisgroup.com.cn

Co-metabolic degradation of 1,4-dioxane is also a significant pathway, often observed in bacteria that grow on substrates like methane, propane, or toluene. psu.edunih.gov These organisms produce broad-specificity monooxygenase enzymes that can fortuitously degrade 1,4-dioxane. nih.govosti.gov For instance, some Rhodococcus strains can cometabolically degrade 1,4-dioxane when grown on propane. psu.edu

Microbial consortia, which are communities of different microbial species, are often more robust and effective in degrading 1,4-dioxane, especially in industrial wastewater treatment settings. acs.orgresearchgate.net These consortia can exhibit enhanced degradation capabilities due to synergistic interactions between different microbial members. acs.org For example, a stable 1,4-dioxane-degrading microbial consortium, designated N112, was enriched from industrial wastewater and demonstrated a degradation rate of 1.67 mg/L·h. researchgate.netrsc.org Another study showed that two bacterial consortia enriched from uncontaminated soil, dominated by Mycobacterium, were able to effectively degrade 1,4-dioxane. exlibrisgroup.com.cn The table below summarizes some of the key microbial strains and consortia involved in 1,4-dioxane degradation.

Table 1: Key Microbial Strains and Consortia for 1,4-Dioxane Degradation

| Strain/Consortium | Degradation Pathway | Key Enzymes/Genes | Reference |

|---|---|---|---|

| Pseudonocardia dioxanivorans CB1190 | Metabolic | Dioxane Monooxygenase (DXMO) | researchgate.net |

| Rhodococcus aetherivorans JCM 14343 | Metabolic | - | rsc.org |

| Mycobacterium dioxanotrophicus PH-06 | Metabolic | - | exlibrisgroup.com.cn |

| Afipia sp. D1 | Metabolic | - | rsc.org |

| Variovorax sp. TS13 | Metabolic | - | rsc.org |

| Rhodococcus ruber ENV425 | Co-metabolic (with propane) | Propane Monooxygenase | acs.org |

| Consortium N112 | Metabolic | - | researchgate.netrsc.org |

| Mixed microbial consortium (KB-1 + CB1190) | Metabolic and Co-metabolic | - | epa.gov |

Pyrolysis and Thermal Decomposition Pathways

The thermal decomposition of 1,4-dioxane at elevated temperatures proceeds through a series of complex chemical reactions, initiating with the cleavage of its chemical bonds. Studies conducted in shock tubes at temperatures ranging from 1550 to 2100 K have provided significant insights into these pathways. psu.edursc.org It has been established that 1,4-dioxane is thermally stable at temperatures up to 300-350°C, but undergoes thermal cracking at higher temperatures. researchgate.net

The initial step in the pyrolysis of 1,4-dioxane is not a concerted process but rather involves the fission of a carbon-oxygen (C-O) bond. psu.edursc.orgresearchgate.net This primary dissociation step is followed by rapid intramolecular hydrogen atom transfers and further fragmentation, leading to a variety of smaller molecules and radicals. psu.edursc.org

C-O Bond Fission and H-Atom Transfer Processes

At high temperatures, the thermal decomposition of 1,4-dioxane is initiated by the fission of a C-O bond. psu.edursc.orgresearchgate.net This bond cleavage results in the formation of a diradical intermediate. Following this initial C-O bond scission, the molecule undergoes rapid intramolecular rearrangements. psu.edu

Specifically, a 2,6 H-atom transfer occurs, where a hydrogen atom from the carbon atom at the sixth position (relative to the initial bond fission site) is transferred to either the oxygen or the carbon atom at the scission site. psu.edursc.orgresearchgate.net These H-atom transfer processes lead to the formation of "linear" intermediates, namely ethylene glycol vinyl ether and 2-ethoxyacetaldehyde. psu.edursc.orgresearchgate.net These intermediates are formed with nearly equal contributions from the two different H-atom transfer pathways. psu.edu The formation of these linear species then undergo further, very rapid dissociation. psu.edu

Products of Thermal Dissociation

The initial products of the thermal decomposition of 1,4-dioxane, ethylene glycol vinyl ether and 2-ethoxyacetaldehyde, are highly unstable at the pyrolysis temperatures and dissociate almost immediately through central fission. psu.edu The pyrolysis of ethylene glycol vinyl ether, for instance, primarily proceeds through a radical channel involving C-O bond fission to generate ˙CH₂(CH₂)OH and ˙CH₂CHO radicals. nih.gov

The subsequent breakdown of these initial radical products drives a chain decomposition reaction. This process generates a variety of smaller, highly reactive species, including hydrogen atoms (H), methyl radicals (CH₃), and hydroxyl radicals (OH). psu.edursc.org These radicals then participate in a cascade of further reactions, leading to a complex mixture of final products. psu.edu In some contexts, particularly in the presence of other reactive species, the thermal decomposition of 1,4-dioxane can lead to the formation of products such as ethane, propane, acetaldehyde, and water. osti.gov The table below lists some of the identified products from the thermal dissociation of 1,4-dioxane.

Table 2: Products of Thermal Dissociation of 1,4-Dioxane

| Product | Chemical Formula | Reference |

|---|---|---|

| Ethylene glycol vinyl ether | C₄H₈O₂ | psu.edursc.orgresearchgate.net |

| 2-Ethoxyacetaldehyde | C₄H₈O₂ | psu.edursc.orgresearchgate.net |

| Hydrogen atom | H | psu.edursc.org |

| Methyl radical | CH₃ | psu.edursc.org |

| Hydroxyl radical | OH | psu.edursc.org |

| Acetaldehyde | C₂H₄O | osti.gov |

| Ethane | C₂H₆ | osti.gov |

| Propane | C₃H₈ | osti.gov |

| Water | H₂O | osti.gov |

Environmental Occurrence and Transport Dynamics

Distribution in Environmental Compartments (e.g., Groundwater, Surface Water, Air, Soil)

1,4-Dioxane (B91453) has been detected in various environmental compartments, including groundwater, surface water, air, and soil. clu-in.orgbclplaw.com Historically, a significant source of its release was its use as a stabilizer for chlorinated solvents like 1,1,1-trichloroethane (B11378) (TCA). clu-in.orgbclplaw.com Although the use of TCA has been phased out, the legacy of this practice remains a primary contributor to subsurface contamination. clu-in.org

Groundwater: Groundwater is the environmental compartment most significantly impacted by 1,4-dioxane contamination. cdc.govhealth.state.mn.us Its high miscibility in water and low adsorption to soil particles allow it to readily leach from soil and migrate into groundwater. epa.govepa.gov Once in an aquifer, it can travel long distances, often leading to extensive contaminant plumes. health.state.mn.us Data from the third Unregulated Contaminant Monitoring Rule (UCMR3) in the U.S. revealed that 1,4-dioxane was present in 7% of the public water systems sampled, with concentrations sometimes exceeding health-based reference levels. slenvironment.com

Surface Water: 1,4-Dioxane can enter surface water bodies through direct industrial discharges and from contaminated groundwater discharging into rivers and streams. clu-in.orgitrcweb.org According to the 2016 Toxics Release Inventory, 61,907 pounds of 1,4-dioxane were released to surface waters in the United States. clu-in.org The discharge of contaminated groundwater is a significant pathway, potentially leading to the further spread of the contaminant downstream. itrcweb.org

Air: In the atmosphere, 1,4-dioxane is relatively short-lived, with an estimated half-life of one to three days due to photooxidation by hydroxyl radicals. epa.govepa.gov Industrial emissions are a primary source of atmospheric 1,4-dioxane. cdc.gov For instance, in California, total emissions from stationary sources were estimated to be at least 210,000 pounds per year based on data from the Air Toxics "Hot Spots" Program. cdc.gov Despite its moderate rate of volatilization from water and soil surfaces, the risk to human health from inhalation under typical environmental conditions is generally considered low. cdc.gov

Soil: 1,4-Dioxane exhibits weak adsorption to soil particles, meaning it does not bind strongly and is prone to leaching. cdc.govepa.gov This property contributes to its rapid movement from soil into groundwater. epa.govepa.gov While it can be found in soil at contaminated sites, its high mobility means it often partitions into the aqueous phase. bclplaw.comcdc.gov In clay soils, while direct adsorption is minimal, it can become trapped in the interfacial region due to its strong interaction with water molecules, which may slightly reduce its mobility. cdc.gov

Table 1: Environmental Distribution of 1,4-Dioxane

| Environmental Compartment | Key Characteristics and Findings | Primary Sources |

|---|---|---|

| Groundwater | High mobility and persistence, forming extensive plumes. Detected in 7% of public water systems in a U.S. study. slenvironment.com | Leaching from contaminated soil, historical industrial releases. health.state.mn.usepa.gov |

| Surface Water | Contamination occurs via direct discharge and groundwater influx. clu-in.orgitrcweb.org | Industrial wastewater, discharge from contaminated groundwater. clu-in.orgitrcweb.org |

| Air | Short half-life (1-3 days) due to photooxidation. epa.govepa.gov | Industrial emissions, volatilization from contaminated water and soil. cdc.gov |

| Soil | Weakly adsorbs to soil, leading to high leaching potential. cdc.govepa.gov | Industrial spills and disposal. bclplaw.com |

Hydrogeological Mobility and Transport Characteristics

The movement of 1,4-dioxane in the subsurface is primarily dictated by its physical and chemical properties, which result in high mobility in groundwater systems. carusllc.comepa.gov

1,4-Dioxane has a very low potential for adsorption to soil and aquifer materials. carusllc.com This is quantified by its low organic carbon partitioning coefficient (Koc), which indicates a weak affinity for organic carbon in soil and sediment. itrcweb.org Consequently, its migration in porous media is only weakly retarded relative to the flow of groundwater. epa.gov Retardation factors for 1,4-dioxane are typically close to 1.0, signifying that it moves at nearly the same velocity as the groundwater itself. cdc.govitrcweb.org This is in contrast to many other organic contaminants that adsorb more strongly to soil particles and thus migrate more slowly. itrcweb.org

Due to its high mobility and persistence, 1,4-dioxane can form large and expanding contaminant plumes in groundwater. carusllc.comepa.gov The low retardation means that advection—the transport of a substance by the bulk movement of fluid—is the dominant transport process. itrcweb.org This can lead to rapid plume expansion, especially in aquifers with high groundwater velocities resulting from steep hydraulic gradients and permeable soils. itrcweb.org While its chemical properties suggest it should migrate faster than co-contaminants like chlorinated solvents, empirical data from some sites indicate that the plumes can be co-located. itrcweb.orgitrcweb.org However, at other sites, 1,4-dioxane plumes have been observed to extend beyond the footprint of associated chlorinated solvent plumes. itrcweb.orgcluin.org

Retardation and Adsorption Potential in Porous Media

Environmental Persistence and Recalcitrance to Natural Attenuation

1,4-Dioxane is considered a persistent environmental contaminant because it is resistant to natural degradation processes. epa.govcarusllc.combclplaw.com It biodegrades very slowly in both water and soil and is often described as recalcitrant. cdc.govnih.gov

The compound's stable cyclic ether structure makes it difficult for many microorganisms to break down. mdpi.com While some aerobic bacteria have been shown to degrade 1,4-dioxane, this often occurs under specific conditions, such as co-metabolism where the microbes degrade the compound while utilizing another primary substrate for growth. dtic.milserdp-estcp.mil Natural attenuation through biodegradation is often limited in the subsurface, particularly under the anaerobic conditions that are common in groundwater plumes contaminated with chlorinated solvents. itrcweb.orgdtic.milresearchgate.net This resistance to degradation, combined with its high mobility, contributes to its long-term persistence in the environment. carusllc.comcabidigitallibrary.org

Co-occurrence with Other Environmental Contaminants

1,4-Dioxane is frequently found as a co-contaminant with other chemicals, most notably chlorinated solvents. epa.govclu-in.orgserdp-estcp.mil

The most significant association of 1,4-dioxane is with 1,1,1-trichloroethane (TCA). epa.govclu-in.org Historically, about 90% of 1,4-dioxane production was used as a stabilizer for TCA to prevent its degradation. clu-in.orgitrcweb.org Consequently, at sites where TCA was used and released, 1,4-dioxane is a very common co-contaminant. epa.govbclplaw.com Studies have shown a high frequency of co-occurrence; for example, one evaluation of over 2,000 sites in California found that 1,4-dioxane was detected at 194 sites, and 95% of these also contained one or more chlorinated solvents, with TCA being present at 76% of the study sites. clu-in.org

There is also a significant correlation between the presence of 1,4-dioxane and trichloroethylene (B50587) (TCE) in groundwater. itrcweb.orgnih.gov Although the historical use of 1,4-dioxane as a stabilizer for TCE is less definitively documented than for TCA, data from numerous contaminated sites show a strong spatial correlation between the two compounds. itrcweb.org One study of U.S. Air Force installations found that 64.4% of all 1,4-dioxane detections were associated with TCE independently. nih.gov This co-occurrence is important for site characterization, as the presence of TCE can indicate the potential presence of 1,4-dioxane. itrcweb.org The degradation pathways for 1,4-dioxane and chlorinated solvents like TCE are different; 1,4-dioxane degradation is primarily an aerobic process, while TCE can be biodegraded under anaerobic conditions through reductive dechlorination. itrcweb.orgnih.gov This can lead to complex plume geometries where the relative distribution of the contaminants changes over time. itrcweb.org

Table 2: Co-occurrence of 1,4-Dioxane with Chlorinated Solvents

| Co-contaminant | Nature of Association | Reported Co-occurrence Rates |

|---|---|---|

| 1,1,1-Trichloroethane (TCA) | Used as a stabilizer for TCA. epa.govclu-in.org | Found at 76% of 1,4-dioxane sites in a California study. clu-in.org |

| Trichloroethylene (TCE) | Significant spatial correlation in groundwater plumes. itrcweb.orgnih.gov | 64.4% of 1,4-dioxane detections at USAF sites were associated with TCE. nih.gov |

Co-detection with Aromatic Hydrocarbons (e.g., Benzene (B151609), Toluene (B28343), Xylenes)

The environmental presence of 1,4-dioxane is frequently associated with chlorinated solvents due to its historical use as a stabilizer. clu-in.orgepa.gov However, scientific investigations and site assessments have also confirmed its co-detection with aromatic hydrocarbons such as benzene, toluene, and xylenes (B1142099) (collectively known as BTEX). clu-in.orgresearchgate.net This co-contamination is often observed in groundwater and soil at industrial facilities, waste disposal sites, and landfills where a mixture of chemical wastes may have been handled or released. cabidigitallibrary.orgepa.gov

Research indicates that various industrial wastewaters can be co-contaminated with 1,4-dioxane and aromatic hydrocarbons like toluene, benzene, and xylene. researchgate.net The presence of these aromatic compounds can have significant implications for the natural attenuation and remediation of 1,4-dioxane. Studies have shown that commonly co-occurring compounds, including benzene, toluene, ethylbenzene, and xylenes, may inhibit the biodegradation of 1,4-dioxane. researchgate.net This inhibition can occur due to factors such as toxicity to the degrading microorganisms or competition for the same microbial enzymes. researchgate.net

The management of large, commingled groundwater plumes containing both 1,4-dioxane and other volatile organic compounds necessitates a comprehensive understanding of all contaminants present. nih.gov Monitoring programs for assessing the effectiveness of remedies like Monitored Natural Attenuation (MNA) at sites with complex contaminant mixtures often include benzene, toluene, ethylbenzene, and xylenes as key parameters to track. nih.gov

Detailed findings from specific contaminated sites provide concrete evidence of the co-occurrence of 1,4-dioxane and aromatic hydrocarbons.

Table 1: Examples of Sites with Co-detected 1,4-Dioxane and Aromatic Hydrocarbons

| Site Name | Co-detected Aromatic Hydrocarbons | Contaminated Matrix | Source(s) |

|---|---|---|---|

| Ottati and Goss Superfund Site, NH | BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) | Soil and Groundwater | clu-in.org, clu-in.org |

| Hercules Resin Disposal Site, PA | Benzene, Ethylbenzene, o-Xylene | Groundwater | epa.gov |

Table 2: Summary of Research Findings on Co-occurrence

| Research Finding | Implication for Environmental Management | Source(s) |

|---|---|---|

| Aromatic hydrocarbons (e.g., benzene, toluene, xylene) are identified as common co-contaminants with 1,4-dioxane in industrial wastewater. | The presence of these compounds can inhibit the microbial degradation of 1,4-dioxane, complicating bioremediation efforts. | researchgate.net |

| At the Gloucester landfill, 1,4-dioxane was one of six major contaminants that also included benzene. | Highlights that landfills are significant sources for mixed plumes of 1,4-dioxane and aromatic hydrocarbons. | cabidigitallibrary.org |

Advanced Remediation and Treatment Technologies for Contaminated Environments

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize and degrade a wide range of organic contaminants. itrcweb.org These processes are particularly effective for treating recalcitrant compounds like 1,4-dioxane (B91453), which are often resistant to conventional treatment methods. mdpi.comslenvironment.com AOPs are considered a primary and proven technology for the removal of 1,4-dioxane from drinking water and groundwater. itrcweb.orgclu-in.org The core principle of AOPs involves the in-situ production of hydroxyl radicals, which have a significantly higher oxidation potential compared to traditional oxidants like chlorine and ozone. pureflowozone.comepa.gov This high reactivity allows for the breakdown of complex organic molecules into simpler, less harmful substances, and ultimately, complete mineralization to carbon dioxide and water. itrcweb.orgdeswater.com

Various methods can be employed to generate these powerful hydroxyl radicals, leading to different types of AOP systems. Common AOPs include the combination of ultraviolet (UV) light with hydrogen peroxide (H₂O₂), ozone (O₃) with hydrogen peroxide, and UV light with persulfate. itrcweb.orgmdpi.com Other emerging AOPs involve the use of catalysts, electrochemical processes, and plasma-based technologies. itrcweb.orgnih.govnj.gov The effectiveness of a particular AOP can be influenced by water quality parameters such as pH, alkalinity, and the presence of natural organic matter (NOM), which can scavenge the hydroxyl radicals and impact treatment efficiency. researchgate.net

Application of UV/H₂O₂ Systems for 1,4-Dioxane Removal

The ultraviolet light/hydrogen peroxide (UV/H₂O₂) system is a widely applied and effective Advanced Oxidation Process (AOP) for the degradation of 1,4-dioxane in contaminated water. mdpi.comresearchgate.net This technology leverages the photolysis of hydrogen peroxide (H₂O₂) by UV irradiation to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down the stable structure of 1,4-dioxane. epa.gov The process involves the addition of H₂O₂ to the water, which is then exposed to UV light, initiating the chemical reactions that lead to contaminant destruction. slenvironment.com

The efficacy of the UV/H₂O₂ process for 1,4-dioxane removal has been demonstrated across various scales, from laboratory bench-scale tests to full-scale water treatment plants. mdpi.com For instance, a full-scale UV/H₂O₂ system at a site in Ann Arbor, Michigan, achieved a 99.95% removal of 1,4-dioxane from contaminated water. mdpi.com In bench-scale tests, 90% removal of 1,4-dioxane has been observed in a matter of minutes. mdpi.com The degradation of 1,4-dioxane in this system typically follows first-order kinetics. mdpi.com

The reaction mechanism involves the oxidation of 1,4-dioxane into a series of intermediates, including aldehydes like formaldehyde (B43269) and acetaldehyde, and organic acids such as formic acid, acetic acid, and oxalic acid, before eventual mineralization to carbon dioxide and water. mdpi.com However, the efficiency of the UV/H₂O₂ process can be influenced by various water quality parameters. The presence of natural organic matter (NOM) and certain inorganic ions can act as hydroxyl radical scavengers, competing with 1,4-dioxane for the oxidizing agents and thereby reducing the treatment efficiency. researchgate.net

Interactive Data Table: UV/H₂O₂ Treatment Performance for 1,4-Dioxane

| Scale | Initial 1,4-Dioxane Concentration | H₂O₂ Dose | UV Radiation Time | Removal Efficiency | Reference |

| Bench-scale | 100 µg L⁻¹ | 10 mg L⁻¹ | 3.5 min | 90% | mdpi.com |

| Pilot-scale | 15 µg L⁻¹ | 6.2 mg L⁻¹ | 26 s | ~80% | mdpi.com |

| Full-scale | Not specified | Not specified | Not specified | 99.95% | mdpi.com |

This table summarizes the performance of UV/H₂O₂ systems for 1,4-dioxane removal at different operational scales.

Application of UV/Persulfate Systems for 1,4-Dioxane Degradation

The ultraviolet light/persulfate (UV/PDS) system is an emerging and effective Advanced Oxidation Process (AOP) for the degradation of 1,4-dioxane in water. mdpi.comresearchgate.net This technology utilizes the activation of persulfate (S₂O₈²⁻) by UV irradiation to generate sulfate (B86663) radicals (SO₄⁻•), which are strong oxidizing agents, along with hydroxyl radicals (•OH). mdpi.com Both of these radical species contribute to the breakdown of the recalcitrant 1,4-dioxane molecule. mdpi.com

The UV/persulfate process has been shown to be a promising alternative to other AOPs, with some studies suggesting it can be more effective than UV/H₂O₂ for degrading 1,4-dioxane. scielo.org.mx The degradation of 1,4-dioxane in this system generally follows pseudo-first-order kinetics. scielo.org.mx Research has shown that the efficiency of the UV/PDS system is influenced by several factors, including the initial dosage of persulfate, UV intensity, pH, and the initial concentration of 1,4-dioxane. mdpi.comresearchgate.net Optimal degradation is often observed within a pH range of 5 to 7. mdpi.comresearchgate.net

One of the advantages of the UV/persulfate system is its rapid reaction rate. mdpi.com However, complete mineralization of 1,4-dioxane to carbon dioxide and water may not be fully achieved, with some total organic carbon (TOC) remaining in the treated water. mdpi.comresearchgate.net The degradation process can also lead to the formation of intermediates, which may initially increase the cytotoxicity of the water before being further degraded into less toxic substances. mdpi.com

Interactive Data Table: UV/Persulfate System Parameters for 1,4-Dioxane Degradation

| Parameter | Optimal Value/Range | Effect on Degradation | Reference |

| Initial Persulfate Dosage | 3 mM | Higher dosage generally increases degradation up to a certain point. | mdpi.comresearchgate.net |

| UV Intensity | 0.190 mW/cm² | Higher intensity leads to faster degradation. | mdpi.comresearchgate.net |

| pH | 5 - 7 | Degradation is most effective in this range. | mdpi.comresearchgate.net |

| Initial 1,4-Dioxane Concentration | 50 mg/L | Higher initial concentrations may require longer treatment times. | mdpi.comresearchgate.net |

This table outlines the optimal parameters for the degradation of 1,4-dioxane using the UV/persulfate system.

Ozone-Based and Catalytic Ozonation Treatment Strategies

Ozone-based Advanced Oxidation Processes (AOPs) are effective methods for the removal of 1,4-dioxane from contaminated water. While ozonation alone has a slow reaction rate with 1,4-dioxane, its effectiveness is significantly enhanced when combined with other agents like hydrogen peroxide (H₂O₂) or when used in catalytic processes. pinnacleozone.comsaint-anthony.mn.us The combination of ozone and hydrogen peroxide (O₃/H₂O₂) generates highly reactive hydroxyl radicals (•OH), which are the primary drivers of 1,4-dioxane degradation. pureflowozone.compinnacleozone.com This process, known as peroxonation, has been identified as a superior treatment alternative for 1,4-dioxane removal. pinnacleozone.comclu-in.org

Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and the generation of reactive oxygen species. Studies have shown that catalysts such as cupric oxide (CuO) and activated carbon can significantly improve the degradation and mineralization of 1,4-dioxane. pinnacleozone.comnih.gov In the presence of a CuO catalyst, the removal of 1,4-dioxane and total organic carbon (TOC) was substantially increased compared to ozonation alone. nih.gov The catalytic process is believed to proceed through the formation of superoxide (B77818) radicals, which are the main species responsible for the degradation of 1,4-dioxane. nih.gov The reaction mechanism involves the formation of intermediate products like ethylene (B1197577) glycol diformate, which then hydrolyzes to ethylene glycol and formic acid. nih.gov

The efficiency of ozone-based treatments can be influenced by pH. pinnacleozone.com Higher pH levels can promote the generation of hydroxyl radicals from ozone, thus enhancing the degradation of 1,4-dioxane. itrcweb.org The presence of certain iron species, such as zero-valent iron (Fe), ferrous ion (Fe²⁺), and ferric ion (Fe³⁺), has also been shown to accelerate the degradation rate of 1,4-dioxane during ozonation, particularly at acidic pH. jst.go.jpresearchgate.net

Interactive Data Table: Comparison of Ozone-Based Treatment for 1,4-Dioxane

| Treatment Method | Key Features | Effectiveness | Reference |

| Ozonation Alone | Slow reaction rate with 1,4-dioxane. | Minimal removal of 1,4-dioxane. | pinnacleozone.comnih.gov |

| Ozone/Hydrogen Peroxide (Peroxonation) | Generates hydroxyl radicals. | Highly effective for 1,4-dioxane removal. | pureflowozone.compinnacleozone.com |

| Catalytic Ozonation (e.g., with CuO) | Uses a catalyst to enhance ozone decomposition. | Significantly increased removal of 1,4-dioxane and TOC. | nih.gov |

| Catalytic Ozonation (with Iron Species) | Utilizes iron to accelerate degradation. | Enhanced degradation, especially at acidic pH. | jst.go.jpresearchgate.net |

This table provides a comparative overview of different ozone-based treatment strategies for 1,4-dioxane.

Electrochemical and Plasma-Based Remediation

Electrochemical and plasma-based remediation technologies are innovative and promising approaches for the treatment of water contaminated with persistent organic pollutants like 1,4-dioxane. nih.govnj.gov

Electrochemical Oxidation is an advanced oxidation process that utilizes an electric current to generate oxidizing species, primarily hydroxyl radicals, at the surface of an anode. mountainscholar.org This technology has been shown to be effective in degrading 1,4-dioxane. nih.gov The use of specific electrode materials, such as boron-doped diamond (BDD) and titanium-mixed metal oxide (Ti-MMO), can significantly influence the efficiency of the degradation process. mountainscholar.org A notable advancement in this area is the use of novel titanium dioxide (TiO₂) pellets as a catalyst, which can be activated in the dark and have demonstrated high degradation efficiencies for 1,4-dioxane, even in low-ionic-strength water where conventional electrochemical methods may be less effective. nih.govacs.org

Plasma-Based Remediation is another advanced technology that uses ionized gas (plasma) to generate a mixture of highly reactive species, including hydroxyl radicals and aqueous electrons, directly in the water. nj.govenviro.wiki This process can simultaneously oxidize and reduce contaminants. nj.gov Plasma-based water treatment has been shown to effectively degrade a broad range of contaminants, including 1,4-dioxane. enviro.wiki One of the key advantages of this technology is that it does not require the addition of chemicals and produces no residual waste. nj.govenviro.wiki Research on plasma water reactors has demonstrated significant destruction of 1,4-dioxane in various water matrices. nj.gov

Both electrochemical and plasma-based technologies offer the potential for in-situ and ex-situ treatment of 1,4-dioxane and are the subject of ongoing research to optimize their performance and cost-effectiveness. nih.govnj.gov

Comparison of AOPs for Co-Contaminant Degradation (e.g., 1,4-Dioxane and Benzene)

The treatment of groundwater and wastewater is often complicated by the presence of co-contaminants, such as 1,4-dioxane and benzene (B151609). Advanced Oxidation Processes (AOPs) are a versatile group of technologies capable of degrading a wide range of organic compounds, making them suitable for treating such mixed contamination. itrcweb.org When comparing different AOPs for the degradation of 1,4-dioxane and benzene, several factors come into play, including the specific AOP technology, the reaction conditions, and the potential for the formation of toxic byproducts.

Studies have shown that AOPs can effectively degrade both 1,4-dioxane and benzene. For instance, the UV/persulfate (UV/S₂O₈²⁻) system has been investigated for its effectiveness in treating water containing both contaminants. mdpi.com Research indicates that for aromatic compounds like benzene, AOPs can initially generate intermediates with high cytotoxicity. However, with sufficient reaction time, the parent compounds and these toxic byproducts can be completely removed. mdpi.com In a comparative context, the UV/S₂O₈²⁻ system has been suggested to be more stable than the UV/H₂O₂ system for the degradation of such contaminants. mdpi.com

Catalytic ozonation is another AOP that has been studied for the degradation of benzene. A mullite (B73837) catalyst, YMn₂O₅, has been shown to achieve complete removal of benzene over a wide temperature range with high selectivity towards carbon oxides, indicating effective mineralization. nih.gov This suggests that catalytic ozonation could be a viable option for treating benzene in co-contaminated scenarios.

Biological Remediation Approaches

Biological remediation, or bioremediation, is an increasingly recognized and cost-effective approach for the treatment of water contaminated with 1,4-dioxane and co-contaminants like benzene. trihydro.com This method utilizes the metabolic processes of microorganisms to break down these pollutants into less harmful substances. While historically considered resistant to biodegradation, recent research has identified specific bacteria and conditions under which 1,4-dioxane can be effectively degraded. trihydro.com

Two primary mechanisms are involved in the biological degradation of 1,4-dioxane:

Metabolism: In this process, certain microorganisms, such as the bacterium Pseudonocardia dioxanivorans CB1190, can use 1,4-dioxane as a primary substrate, meaning they can "eat" it for energy and growth. trihydro.com The presence of such bacteria at a contaminated site can be determined through commercially available tests. trihydro.com

Cometabolism: This process involves microorganisms degrading a contaminant while consuming another organic compound as their primary food source. trihydro.com For example, some bacteria can be "tricked" into degrading 1,4-dioxane by providing them with a co-substrate like propane (B168953). trihydro.com

The presence of co-contaminants can have a significant impact on the bioremediation of 1,4-dioxane. For instance, some chlorinated solvents can inhibit the biodegradation of 1,4-dioxane. clu-in.org Conversely, the presence of certain compounds can enhance the degradation process.

For benzene, bioremediation is a well-established technology. Various microorganisms, such as certain strains of Acinetobacter and Pseudomonas, are capable of utilizing benzene as a sole carbon source. researchgate.net In situations of co-contamination with 1,4-dioxane, the interactions between the microbial populations and the different substrates are complex. For example, some bacteria that can degrade 1,4-dioxane may also be able to degrade benzene, but the presence of one compound might inhibit the degradation of the other through competitive inhibition. researchgate.net

Engineered bioremediation strategies, such as bioaugmentation (the addition of specific microorganisms to a site) and biostimulation (the addition of nutrients or oxygen to stimulate the activity of native microorganisms), are often employed to enhance the degradation of 1,4-dioxane and benzene in contaminated environments. trihydro.comsiremlab.com

Phytoremediation for Aqueous and Soil Contamination

Phytoremediation is an in-situ remediation technology that utilizes plants to remove, degrade, or contain contaminants in soil and water. epa.govclu-in.org This approach is considered a cost-effective and environmentally friendly option for large, low-concentration plumes of contaminants like benzene and 1,4-dioxane. nih.govacs.org

For 1,4-dioxane, which is highly mobile in water, certain plants like hybrid poplars have demonstrated the ability to uptake the compound from groundwater. clu-in.orgncsu.edu A significant portion of the uptaken 1,4-dioxane is then transpired into the atmosphere where it can be degraded by photochemical reactions. nih.govuiowa.edu Studies have shown that poplar trees can effectively reduce 1,4-dioxane concentrations in contaminated water. clu-in.orgnih.govacs.org

Phytoremediation of benzene often relies on rhizodegradation, where microorganisms in the root zone of plants degrade the contaminant. uobasrah.edu.iq Plants can create a favorable environment for these microbes by releasing exudates and oxygen. uobasrah.edu.iq Species like Indian grass and poplar trees have been identified as effective for remediating petroleum hydrocarbons, including benzene. land8.com

The combination of phytoremediation with bioaugmentation, known as bioaugmented phytoremediation, is an emerging strategy to enhance the degradation of these compounds. nih.govacs.org This involves introducing specific contaminant-degrading bacteria into the rhizosphere of the plants to work synergistically. nih.govacs.org

Table 2: Plants Used in Phytoremediation of Benzene and 1,4-Dioxane

| Compound | Plant Species | Mechanism(s) | Research Findings |

| Benzene | Indian grass (Sorghastrum nutans) | Rhizodegradation | Capable of remediating petroleum hydrocarbons. land8.com |

| Poplar tree (Populus deltoides) | Phytoextraction, Rhizodegradation | Effective in taking up and supporting microbial degradation of organic pollutants. land8.comescholarship.org | |

| 1,4-Dioxane | Hybrid Poplar (Populus sp.) | Phytoextraction, Phytovolatilization | Can uptake and transpire significant amounts of 1,4-dioxane. clu-in.orgnih.govacs.org |

| Black Willow (Salix nigra) | Phytoextraction | Shows tolerance and uptake of organic contaminants. epa.gov |

Optimization of Microbial Conditions for Enhanced Degradation

Optimizing environmental conditions is critical for enhancing the microbial degradation of benzene and 1,4-dioxane. Key parameters that can be manipulated include pH, temperature, oxygen availability, and the presence of specific nutrients or substrates. nih.govmdpi.com

For the biodegradation of 1,4-dioxane, maintaining aerobic conditions is crucial as the primary degradation pathways are aerobic. itrcweb.orgitrcweb.org The introduction of oxygen through methods like biosparging can stimulate the activity of aerobic microorganisms. clu-in.org The pH and temperature also play a significant role, with many 1,4-dioxane degrading bacteria showing optimal activity in a neutral pH range and at temperatures between 20-35°C. researchgate.net In cometabolic processes, the concentration and type of the primary substrate are critical factors to optimize for maximizing the degradation of 1,4-dioxane. nih.gov

In the case of benzene, both aerobic and anaerobic conditions can be effective, depending on the microbial populations present. Under sulfate-reducing conditions, adjusting the availability of sulfate can enhance benzene degradation. mdpi.com For aerobic degradation, ensuring sufficient oxygen supply is key. The presence of other organic compounds can also influence degradation rates, sometimes acting as inhibitors and at other times as co-substrates. researchgate.net

Research has also explored the use of materials to enhance biodegradation. For example, immobilizing microorganisms on materials like granular activated carbon can increase the local concentration of the contaminant, potentially leading to higher degradation rates. nih.gov

Table 3: Optimal Conditions for Microbial Degradation

| Parameter | Benzene | 1,4-Dioxane |

| Redox Condition | Aerobic and Anaerobic (Sulfate-reducing) mdpi.comresearchgate.net | Primarily Aerobic itrcweb.orgitrcweb.org |

| pH | Neutral range generally favorable | Wide range possible (e.g., pH 3.8-8.2 for some strains) researchgate.net |

| Temperature | Mesophilic range (20-40°C) | Mesophilic range (20-35°C) researchgate.net |

| Key Nutrients/Substrates | Sulfate (for anaerobic), Oxygen (for aerobic) mdpi.com | Oxygen, Primary substrates (e.g., THF, propane) for cometabolism nih.govclu-in.org |

Combined and Hybrid Treatment Systems

Integration of Physical/Chemical Pre-treatment with Biological Processes

Integrating physical or chemical pre-treatment methods with biological processes can significantly enhance the remediation of sites contaminated with benzene and 1,4-dioxane, especially when dealing with high concentrations or inhibitory co-contaminants. dtic.milmdpi.com

Physical pre-treatment methods, such as soil vapor extraction (SVE), can be used to remove volatile organic compounds (VOCs) like benzene from the soil, reducing the contaminant load for subsequent in-situ bioremediation. researchgate.net However, conventional methods like air stripping and granular activated carbon (GAC) adsorption are less effective for 1,4-dioxane due to its high solubility and low volatility. clu-in.orgepa.gov

The combination of these technologies in a "treatment train" approach allows for a more robust and efficient remediation strategy, addressing a wider range of contaminants and concentrations. nih.gov

Coupled Oxidation-Adsorption Systems

Coupled oxidation-adsorption systems are an innovative approach for the removal of benzene and 1,4-dioxane from contaminated water. These systems combine the destructive power of oxidation with the concentrating effect of adsorption. oaepublish.com

In these systems, an adsorbent material, such as granular activated carbon (GAC) or a synthetic resin, is used to capture the contaminants from the water. nih.govitrcweb.org The adsorbent can then be regenerated, and the concentrated contaminants can be treated more efficiently by an oxidation process. oaepublish.com This is particularly advantageous for treating large volumes of water with low contaminant concentrations, as it avoids the high energy costs associated with treating the entire volume directly with oxidation. oaepublish.com

For 1,4-dioxane, which is poorly adsorbed by traditional GAC, synthetic resins like AMBERSORB™ 560 have shown to be a viable alternative. clu-in.orgitrcweb.org These resins have a high affinity for organic compounds and can be effectively regenerated. clu-in.org

Another approach involves the use of photocatalytic materials that can both adsorb and degrade the contaminants upon exposure to light. oaepublish.com For instance, titanium dioxide (TiO2) can be used as a photocatalyst to generate highly reactive hydroxyl radicals that can oxidize benzene and 1,4-dioxane. oaepublish.comnih.gov Coupling this with an adsorbent enhances the process by bringing the contaminant molecules into close proximity with the catalytic surface. oaepublish.com

Table 4: Comparison of Adsorbent Materials

| Adsorbent | Target Contaminant(s) | Key Features |

| Granular Activated Carbon (GAC) | Benzene, some VOCs | Widely used, but less effective for 1,4-dioxane. clu-in.orgitrcweb.org |

| Synthetic Resins (e.g., AMBERSORB™ 560) | 1,4-Dioxane, VOCs | High affinity for organic compounds, can be regenerated. clu-in.orgitrcweb.org |

| Carbon Aerogels | 1,4-Dioxane | Promising adsorption performance for cyclic substances. mdpi.com |

In-Situ and Ex-Situ Remediation Methodologies for Contaminated Sites

The choice between in-situ (in place) and ex-situ (removed and treated) remediation methodologies depends on various site-specific factors, including the type and extent of contamination, hydrogeological conditions, and cost considerations. researchgate.net

In-situ remediation technologies treat the contamination within the subsurface. For benzene and 1,4-dioxane, common in-situ methods include:

Bioremediation: As discussed in section 4.2.1, this involves stimulating indigenous microorganisms or introducing specialized microbes to degrade the contaminants. nih.govclu-in.org In-situ biosparging, which involves injecting air or other gases to stimulate aerobic degradation, has been successfully applied. clu-in.org

Phytoremediation: Using plants to uptake and degrade or volatilize contaminants, as detailed in section 4.2.2. epa.govclu-in.org

In-Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants like persulfate, ozone, or Fenton's reagent directly into the contaminated zone to destroy the contaminants. clu-in.orgnj.gov ISCO can be effective for both benzene and 1,4-dioxane. nj.gov

Thermal Remediation: Technologies like electrical resistance heating can be used to heat the subsurface, increasing the volatility of contaminants like benzene and making them easier to remove via soil vapor extraction. researchgate.netnj.gov

Ex-situ remediation involves excavating contaminated soil or pumping contaminated groundwater for treatment above ground. Common ex-situ methods include:

Pump-and-Treat: This is a widely used method where contaminated groundwater is extracted and treated in an above-ground system. researchgate.netepa.gov For 1,4-dioxane, treatment often involves advanced oxidation processes (AOPs). clu-in.orgepa.gov

Bioreactors: Extracted groundwater can be treated in bioreactors where conditions are optimized for microbial degradation of the contaminants. clu-in.org Aerobic bioreactors have been used to treat groundwater containing 1,4-dioxane. clu-in.org

Soil Vapor Extraction (SVE): While primarily an in-situ method for the vadose zone, it can be applied ex-situ to excavated soil piles. It is more effective for volatile compounds like benzene than for 1,4-dioxane. siremlab.comresearchgate.net

Excavation and Disposal: In some cases, highly contaminated soil may be excavated and transported to a licensed disposal facility. researchgate.net

Table 5: Comparison of In-Situ and Ex-Situ Remediation

| Feature | In-Situ Remediation | Ex-Situ Remediation |

| Location of Treatment | In place, within the subsurface researchgate.net | Above ground, after excavation or extraction clu-in.org |

| Disturbance to Site | Generally less disruptive epa.gov | More disruptive, involves excavation/pumping researchgate.net |

| Applicability | Best for large, diffuse plumes and less accessible areas nih.gov | Suitable for highly contaminated "hot spots" and when rapid cleanup is needed cabidigitallibrary.org |

| Cost | Often more cost-effective for large sites uiowa.edu | Can be more expensive due to excavation and transportation costs researchgate.net |

| Example Technologies | Bioremediation, Phytoremediation, ISCO clu-in.orgepa.govnj.gov | Pump-and-Treat, Bioreactors, Excavation clu-in.orgresearchgate.netepa.gov |

Advanced Analytical Methodologies for 1,4 Dioxane and Co Contaminants

Chromatographic Techniques for Trace Analysis

Chromatographic techniques, especially when coupled with mass spectrometry, form the cornerstone of trace-level analysis for 1,4-dioxane (B91453) and its co-contaminants.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the determination of 1,4-dioxane. nih.gov To overcome the challenges posed by 1,4-dioxane's properties, specialized inlet systems are often employed to enhance analyte introduction into the GC system and improve detection limits.

Headspace (HS) analysis involves heating a sample in a sealed vial to partition volatile compounds like 1,4-dioxane into the gas phase above the sample (the headspace), which is then injected into the GC-MS. impactanalytical.com This technique is particularly advantageous for complex sample matrices found in consumer products as it minimizes the introduction of non-volatile components that can contaminate the analytical system. impactanalytical.com Static headspace GC-MS has been shown to provide a robust analysis with detection limits in the low parts-per-billion (ppb) to parts-per-million (ppm) range. youngin.com For instance, a method using an Agilent 7679A HS unit coupled with a GC-MS system demonstrated a limit of quantitation (LOQ) of less than 20 ppb. impactanalytical.com